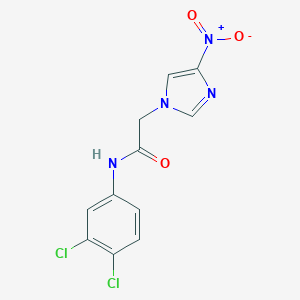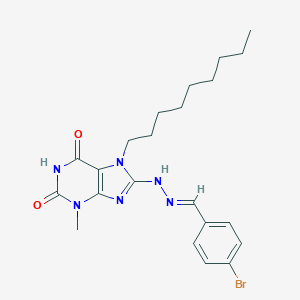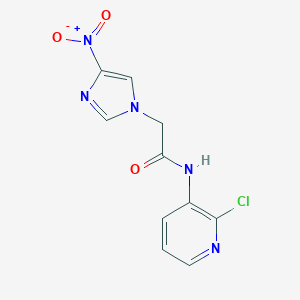
3-(Benzyloxy)-4-ethoxybenzaldehyde
Overview
Description
Compounds with a structure similar to “3-(Benzyloxy)-4-ethoxybenzaldehyde” are typically organic compounds that contain a benzene ring with an ether (benzyloxy and ethoxy) and an aldehyde group . They are often used as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a benzene ring, an ether group, and an aldehyde group . The exact structure of “3-(Benzyloxy)-4-ethoxybenzaldehyde” would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that “3-(Benzyloxy)-4-ethoxybenzaldehyde” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely, but typically include properties such as melting point, boiling point, density, and solubility .Scientific Research Applications
Synthesis and Characterization :
- Lu Yong-zhong (2011) reported the synthesis of a similar compound, 4-benzyloxy-2-methoxybenzaldehyde, which was achieved through an O-alkylation reaction and Vilsmeier-Hack(V-H) reaction. This synthesis approach may be applicable or adaptable for 3-(Benzyloxy)-4-ethoxybenzaldehyde as well (Lu Yong-zhong, 2011).
- Jian'an Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, which could be relevant for functionalizing 3-(Benzyloxy)-4-ethoxybenzaldehyde in pharmaceutical and fundamental research applications (Jian'an Jiang et al., 2014).
Molecular Structure and Crystallography :
- Shi Jun (2005) synthesized and characterized a compound, (E)‐4‐[4‐(Benzyloxy)‐3‐methoxybenzylideneamino]‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one, which highlights the versatility of benzyloxybenzaldehyde derivatives in forming complex molecular structures (Shi Jun, 2005).
Potential in Material Science and Chemistry :
- A. Hafeez et al. (2019) explored the use of similar bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines, suggesting potential applications of 3-(Benzyloxy)-4-ethoxybenzaldehyde in advanced material sciences (A. Hafeez et al., 2019).
- Xiaopeng Shi et al. (2008) reported on a compound with a benzaldehyde component, which demonstrates the potential of such compounds in forming structures with specific geometries, possibly applicable in the design of novel materials or drugs (Xiaopeng Shi et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-15-9-8-14(11-17)10-16(15)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAIUHIZBAOWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-ethoxybenzaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


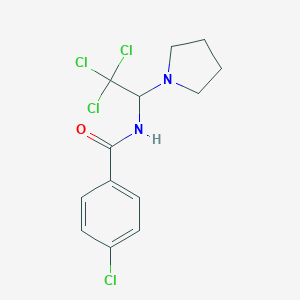
![2-{4-[(3,4-dimethylphenyl)oxy]phenyl}-5-({3-nitrophenyl}carbonyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B401337.png)
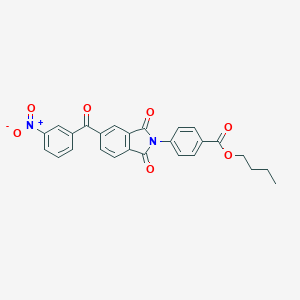

![2-{4-Nitrophenyl}-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B401343.png)
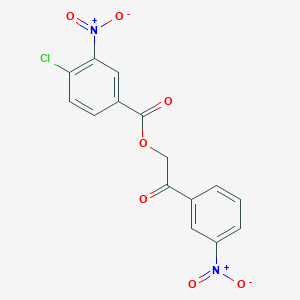
![[2-(3-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate](/img/structure/B401345.png)
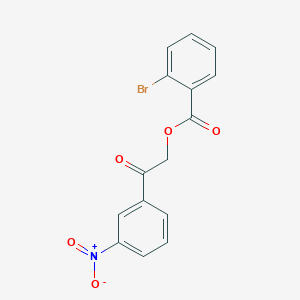
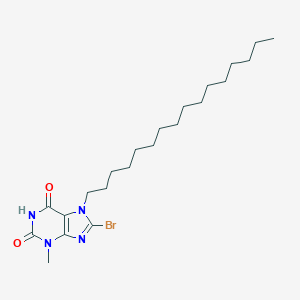
![2-(4-Bromophenyl)-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B401351.png)
![2-(3-nitrophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycinate](/img/structure/B401352.png)
